N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide
Description
N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-butoxybenzamide is a synthetic benzimidazole derivative characterized by a benzimidazole core linked to a phenyl group substituted with a 4-butoxybenzamide moiety.
Propriétés
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-2-3-16-29-20-14-10-18(11-15-20)24(28)25-19-12-8-17(9-13-19)23-26-21-6-4-5-7-22(21)27-23/h4-15H,2-3,16H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUNDTKCGPFWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide typically involves the condensation of 4-butoxybenzoic acid with 4-(1H-benzimidazol-2-yl)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst, ethanol as a solvent.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens like chlorine or bromine for halogenation
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Conversion of nitro groups to amine groups.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings
Applications De Recherche Scientifique
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiparasitic agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antihypertensive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit tubulin polymerization, which is crucial for cell division.
Pathways Involved: The compound can interfere with the cell cycle, leading to apoptosis in cancer cells. .
Comparaison Avec Des Composés Similaires
Analgesic Benzimidazole Derivatives (B1 and B8)
Compounds :
- B1 : N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline
- B8 : N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide
Structural Differences :
- B1 has a methoxyaniline group linked via a methyl bridge to benzimidazole.
- B8 contains an acetamide group connected through a methoxy-phenyl bridge.
Antibacterial/Antioxidant Benzimidazole Derivatives
Compounds :
- 8–10 : N-(4-(1H-Benzimidazol-2-yl)phenyl)-4-(1H-benzimidazol-2-yl)benzamide derivatives
- 18–21 : N-(3- or 4-(1H-Benzimidazol-2-yl)phenyl)-2-phenyl-1H-benzimidazole-5-carboxamide derivatives
Structural Differences :
- Compounds 8–10 feature dual benzimidazole groups on a benzamide scaffold.
- Compounds 18–21 incorporate a phenyl-benzimidazole-carboxamide structure.
Enzyme-Targeting Benzimidazole Derivatives
Compound :
- WAY-270360 : N-[4-(1H-Benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide
Structural Differences :
- Substituted with 2,4-dimethoxybenzamide instead of 4-butoxybenzamide.
Benzothiazole-Based Analogs
Compounds :
- N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide
- N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide
Structural Differences :
- Benzothiazole core (sulfur-containing heterocycle) replaces benzimidazole.
Bromofuran-Substituted Analog
Compound :
- N-[4-(1H-Benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide
Structural Differences :
- 5-Bromofuran carboxamide replaces butoxybenzamide.
Key Structural-Activity Relationships (SAR)
- Alkoxy Chain Length : Longer chains (e.g., butoxy) increase lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted analgesics (e.g., B1/B8 vs. WAY-270360) .
- Heterocycle Substitution : Benzothiazole analogs exhibit higher XLogP3 values than benzimidazoles, affecting solubility and target selectivity .
- Functional Groups : Acetamide (B8) and dimethoxy (WAY-270360) groups modulate receptor binding (PPARγ vs. EGFR) .
Activité Biologique
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide is a compound of significant interest in medicinal chemistry, particularly in the context of its biological activity against various diseases, including cancer and microbial infections. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The compound N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide features a benzimidazole moiety, which is known for its pharmacological properties. The molecular formula is , with a molecular weight of 314.39 g/mol. Its structure can be represented as follows:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, derivatives similar to N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide have been shown to exhibit cytotoxic effects against various cancer cell lines. A study involving K562S (Imatinib-sensitive) and K562R (Imatinib-resistant) cells demonstrated that certain benzimidazole derivatives induced apoptosis and inhibited cell proliferation through caspase activation and modulation of gene expression related to apoptosis pathways .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | K562S | 5.12 | Caspase activation, apoptosis induction |
| Compound 2 | K562R | 7.45 | Inhibition of BCR-ABL protein |
| Compound 3 | A549 (Lung) | 6.75 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide have also been investigated. Research indicates that benzimidazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies showed that these compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 16 |
| Compound C | Methicillin-resistant Staphylococcus aureus | 32 |
The biological activity of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide is largely attributed to its ability to interact with cellular targets that are crucial for cancer cell survival and proliferation. The following mechanisms have been identified:
- Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells.
- Inhibition of Tyrosine Kinases : Similar compounds have shown efficacy in inhibiting tyrosine kinase activity, which is critical in many cancers.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
A notable case study involved the evaluation of a series of benzimidazole derivatives, including N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide, in preclinical models. The study demonstrated significant tumor regression in xenograft models treated with these derivatives compared to controls, highlighting their potential as effective anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide, and what critical parameters influence yield?
- Methodology : The compound can be synthesized via a multi-step pathway. A key intermediate, 1-(1H-benzimidazol-2-yl)ethanone, is prepared by refluxing benzimidazole derivatives with hydrazine hydrate (4–6 hours, methanol solvent). Subsequent coupling with 4-butoxybenzamide under reflux conditions (100°C, 2 hours) in a polar aprotic solvent like DMF or acetonitrile is critical. Purification via recrystallization (methanol or ethanol) ensures high purity. Key parameters include stoichiometric ratios, reaction time, and temperature control to avoid side reactions .
- Data Reference : details analogous benzimidazole coupling reactions, highlighting reflux duration and solvent selection as yield-determining factors.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?
- Methodology :
- NMR : H NMR should show peaks for the benzimidazole NH (~δ 12.5 ppm), butoxy chain protons (δ 1.0–1.6 ppm for CH/CH), and aromatic protons (δ 6.8–8.2 ppm). C NMR confirms carbonyl (C=O, ~δ 168 ppm) and benzimidazole carbons.
- FT-IR : Stretching vibrations for C=O (~1650 cm), N-H (~3400 cm), and C-O (butoxy group, ~1250 cm).
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] for CHNO.
- Data Reference : and emphasize NMR and IR for benzimidazole/benzamide derivatives, while provides crystallographic validation for analogous structures.
Q. What preliminary assays are recommended to evaluate its biological activity, particularly antimicrobial or anticancer potential?
- Methodology :
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Compare to reference drugs (e.g., doxorubicin).
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the final coupling step?
- Methodology :
- Catalyst Screening : Test coupling agents (e.g., EDC/HOBt, DCC) to enhance amide bond formation efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with additives like DMAP to reduce side-product formation.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 2 hours) while maintaining yield.
- Data Reference : and highlight solvent and catalyst roles in analogous benzimidazole reactions, while suggests microwave methods for similar amide syntheses.
Q. How can contradictory solubility data (e.g., in DMSO vs. aqueous buffers) be resolved during formulation studies?
- Methodology :
- Co-Solvency Approach : Use DMSO-water gradients (e.g., 10% DMSO in PBS) to balance solubility and biocompatibility.
- Particle Size Reduction : Nano-milling or sonication to improve dispersion in aqueous media.
- pH-Dependent Solubility : Test solubility at physiological pH (7.4) vs. acidic conditions (e.g., simulated gastric fluid).
Q. What computational strategies are effective for predicting binding modes with biological targets (e.g., kinases or bacterial enzymes)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (kinases) or bacterial PPTase active sites.
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonds with benzimidazole NH).
- QSAR Modeling : Corporate substituent effects (e.g., butoxy chain length) on activity using Hammett or Hansch parameters.
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported fluorescence properties of benzimidazole derivatives?
- Methodology :
- Environmental Sensitivity : Test fluorescence in varying solvents (polarity, pH) to identify quenching mechanisms.
- Aggregation Studies : Use dynamic light scattering (DLS) to detect aggregation-induced emission (AIE) or quenching (ACQ).
- Steric Effects : Compare planar (crystalline) vs. twisted (solution) conformations via XRD and DFT calculations.
- Data Reference : and show fluorescence variability in benzimidazoles, attributing it to solvent and aggregation states.
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
